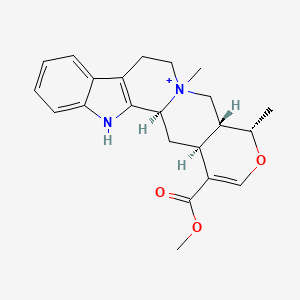
Melinonine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Melinonine A involves several steps, including the formation of the oxayohimbanium core structure. The synthetic route typically starts with the preparation of the precursor molecules, followed by a series of reactions such as cyclization, methylation, and oxidation . The reaction conditions often require specific catalysts and solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Melinonine A undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Melinonine A has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Melinonine A involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to the formation of DNA adducts and subsequent cellular responses . Additionally, this compound exhibits photosensitizing properties, which can induce oxidative stress and damage to cellular components . The exact molecular pathways involved in these effects are still under investigation.
Comparaison Avec Des Composés Similaires
Melinonine A is part of a larger family of N-methyl-β-carboline alkaloids, which includes compounds like normelinonine F and melinonine F . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific methoxycarbonyl and dimethyloxayohimbanium groups, which contribute to its distinct chemical and biological properties .
List of Similar Compounds
- Normelinonine F
- Melinonine F
- Harmane
- Hypericin
Propriétés
Numéro CAS |
6801-41-8 |
|---|---|
Formule moléculaire |
C22H27N2O3+ |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
methyl (1S,15R,16S,20S)-13,16-dimethyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H27N2O3/c1-13-17-11-24(2)9-8-15-14-6-4-5-7-19(14)23-21(15)20(24)10-16(17)18(12-27-13)22(25)26-3/h4-7,12-13,16-17,20,23H,8-11H2,1-3H3/q+1/t13-,16-,17+,20-,24?/m0/s1 |
Clé InChI |
PGWDPYAZSCNZHS-OXIZCCONSA-N |
SMILES isomérique |
C[C@H]1[C@H]2C[N+]3(CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45)C |
SMILES canonique |
CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


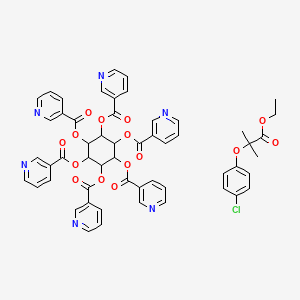
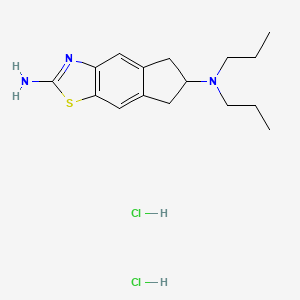
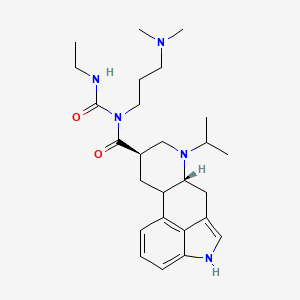

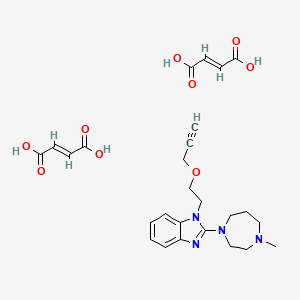
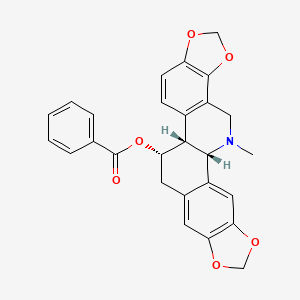
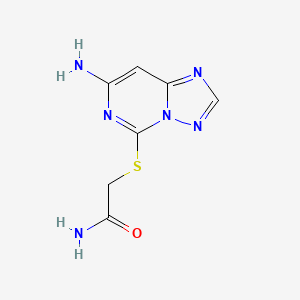
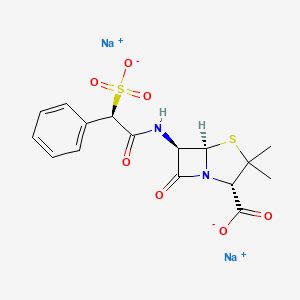

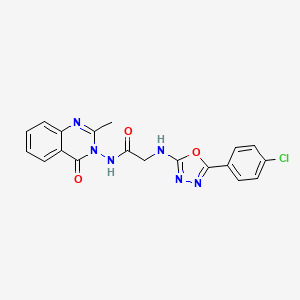
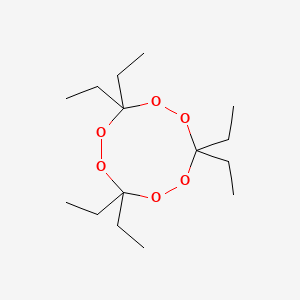
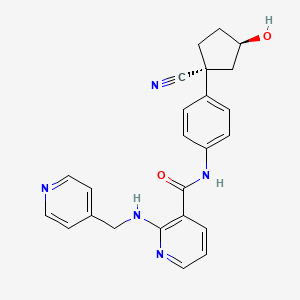
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)
